3-(Difluoromethoxy)-4,5-dimethylaniline
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Overview
Description
3-(Difluoromethoxy)-4,5-dimethylaniline is an organic compound that features a difluoromethoxy group attached to an aniline ring, with additional methyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4,5-dimethylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 4,5-dimethylaniline with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(Difluoromethoxy)-4,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
- 3,5-Dimethylaniline
Uniqueness
3-(Difluoromethoxy)-4,5-dimethylaniline is unique due to the presence of both difluoromethoxy and dimethyl groups on the aniline ring. This combination of functional groups can impart distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4,5-dimethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5-3-7(12)4-8(6(5)2)13-9(10)11/h3-4,9H,12H2,1-2H3 |
InChI Key |
UOXRPPOWOQZAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)OC(F)F)N |
Origin of Product |
United States |
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